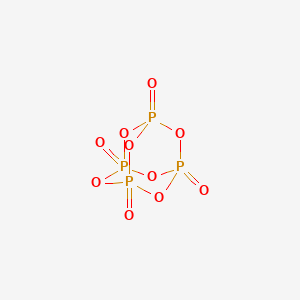
Tetraphosphorus decaoxide
Cat. No. B091053
Key on ui cas rn:
16752-60-6
M. Wt: 283.89 g/mol
InChI Key: DLYUQMMRRRQYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04528021
Procedure details


continuously introducing into a pre-reactor (i) phosphate rock containing 66-75% tricalcium phosphate comminuted to a size such that 90% passes a 100-mesh screen and 70-80% passes a 200-mesh screen, (ii) phosphoric acid containing 38-54% P2O5 in an amount sufficient to provide a ratio of P2O5 to CaO in the reaction mixture of 0.7 to 1.0, and (iii) water in an amount sufficient to dilute the phosphoric acid to 38-44% P2O5,
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[O-:1][P:2]([O-:5])([O-:4])=[O:3].[O-][P:7]([O-:10])([O-:9])=[O:8].[O-][P:12]([O-:15])([O-])=[O:13].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[P:22](=O)(O)(O)[OH:23]>>[O:3]=[P:2]12[O:5][P:7]3([O:10][P:12]([O:15][P:22]([O:9]3)([O:4]1)=[O:23])(=[O:13])[O:1]2)=[O:8] |f:0.1.2.3.4.5.6.7.8|
|
Inputs


Step One
|
Name
|
phosphate rock
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
comminuted to a size such that 90%
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
